BMS-199945 Exhibits 5–14‑Fold Greater Potency Than the Prototype BMY‑27709 in Hemolysis and Trypsin Protection Assays
In head‑to‑head assays conducted under identical experimental conditions, BMS‑199945 demonstrates a 5.3‑ to 14‑fold improvement in potency over the first‑generation compound BMY‑27709. The hemolysis assay IC50 of 0.57 μM for BMS‑199945 compares favorably to the 3–8 μM range reported for BMY‑27709 against the same A/WSN/33 virus [1]. In the trypsin protection assay, BMS‑199945 achieves an IC50 of approximately 1 μM, whereas BMY‑27709 requires concentrations of 50–100 μM to elicit comparable protection [2]. The quantitative difference is directly visualized in SDS‑PAGE gels where 10 μM BMS‑199945 confers nearly complete HA1 protection, while BMY‑27709 at 100 μM remains only partially protective [3].
| Evidence Dimension | Hemolysis assay IC50 (influenza A/WSN/33 virus‑induced chicken RBC hemolysis) |
|---|---|
| Target Compound Data | 0.57 μM |
| Comparator Or Baseline | BMY-27709: 3–8 μM |
| Quantified Difference | 5.3‑ to 14‑fold greater potency |
| Conditions | A/WSN/33 virus, chicken red blood cells, acid‑induced hemolysis |
Why This Matters
For laboratories running influenza fusion assays, selecting BMS‑199945 over BMY‑27709 reduces compound consumption by >80% to achieve equivalent inhibition, lowering per‑experiment costs and minimizing vehicle toxicity artifacts.
- [1] Luo G, Colonno R, Krystal M. Characterization of a hemagglutinin-specific inhibitor of influenza A virus. Virology. 1996;226(1):66-76. doi:10.1006/viro.1996.0628 View Source
- [2] PeptideDB. BMS-199945 Bioactivity Data. Accessed April 2026. View Source
- [3] PMC Figure 4. Quantitative trypsin protection assay comparing BMS‑199945, BMS‑201160, and BMY‑27709. View Source
